molecular formula C6H7ClN2O3 B8056584 2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride

2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride

Cat. No.: B8056584
M. Wt: 190.58 g/mol
InChI Key: RAWWQSMKDHOSMW-UHFFFAOYSA-N
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Description

The compound with the identifier “2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The process involves the determination of the inclusion formation constant and the use of various analytical techniques to evidence host inclusion .

Industrial Production Methods

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale synthesis using standardized protocols to ensure consistency and quality. The use of cyclodextrins in the preparation process is a common approach in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced forms of the compound, as well as substituted derivatives .

Scientific Research Applications

2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties .

Uniqueness

The uniqueness of this compound lies in its specific chemical structure and the particular inclusion complex it forms with cyclodextrins. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry .

Properties

IUPAC Name

2-methyl-4-oxo-1H-pyrimidine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3.ClH/c1-3-7-4(6(10)11)2-5(9)8-3;/h2H,1H3,(H,10,11)(H,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWWQSMKDHOSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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